N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2,5-difluorobenzenesulfonamide
Description
Properties
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2,5-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3O2S/c1-19-13(9-2-3-9)7-11(18-19)8-17-22(20,21)14-6-10(15)4-5-12(14)16/h4-7,9,17H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQADFICFOKSGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNS(=O)(=O)C2=C(C=CC(=C2)F)F)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2,5-difluorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of hydrazine with a suitable diketone to form the pyrazole ring, followed by subsequent functionalization to introduce the cyclopropyl and methyl groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: This compound serves as a versatile intermediate in organic synthesis, enabling the construction of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Research has explored its use in drug development, particularly for conditions such as leishmaniasis and malaria.
Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2,5-difluorobenzenesulfonamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. Further research is needed to elucidate the precise molecular mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Variations on the Pyrazole Ring
- Cyclopropyl vs. Trifluoromethyl Substitution: The compound in , 2-(5-Cyclopropyl-3-trifluoromethyl-pyrazol-1-yl)-N-(2,5-dimethyl-phenyl)-acetamide, shares a cyclopropyl group at pyrazole position 5 but incorporates a trifluoromethyl group at position 3. Cyclopropyl groups, as seen in both compounds, are known to enhance metabolic stability by reducing oxidative degradation .
Methyl vs. Trifluoromethyl at Position 1 :
The target compound’s 1-methyl group on the pyrazole ring is less sterically demanding than the trifluoromethyl group in . This difference may influence binding pocket compatibility in biological targets.
Linker and Functional Group Modifications
- Sulfonamide vs. Acetamide Linkers: The target compound employs a sulfonamide linker (-SO₂NH-), while the acetamide in uses a carbonyl group (-CONH-). Sulfonamides are more acidic (pKa ~10–11) than acetamides (pKa ~15–17), which could affect hydrogen-bonding interactions with biological targets.
Methylene Bridge :
Both compounds feature a methylene bridge (-CH₂-) connecting the pyrazole and the functional group. This spacer provides conformational flexibility, allowing the aromatic systems to adopt optimal orientations for target engagement.
Aromatic Ring Substituents
- 2,5-Difluorophenyl vs. 2,5-Dimethylphenyl: The target compound’s 2,5-difluorophenyl group introduces electronegative fluorine atoms, which can enhance membrane permeability and modulate π-π stacking interactions.
Chlorophenylsulfanyl Derivatives :
describes a compound with a chlorophenylsulfanyl group attached to the pyrazole. Chlorine’s larger atomic radius and polarizability compared to fluorine may lead to distinct van der Waals interactions and crystal packing behaviors, as inferred from hydrogen-bonding patterns discussed in .
Data Table: Comparative Analysis of Key Features
Research Findings and Implications
Crystallographic Insights :
The use of SHELX and WinGX (–2) in resolving crystal structures of similar compounds highlights the importance of crystallography in understanding substituent effects on molecular packing. For instance, fluorine’s small size in the target compound may enable tighter crystal packing compared to bulkier groups like trifluoromethyl .Hydrogen-Bonding Networks :
’s discussion of graph-set analysis suggests that the 2,5-difluorobenzenesulfonamide group in the target compound could form robust hydrogen-bonding networks (e.g., C=O···H-N interactions), enhancing crystalline stability compared to acetamide-linked analogs .Biological Relevance : While specific activity data are unavailable in the provided evidence, sulfonamide derivatives are widely explored as enzyme inhibitors (e.g., carbonic anhydrase). The target compound’s fluorine atoms may improve binding affinity to hydrophobic enzyme pockets, whereas acetamide derivatives () might prioritize solubility over potency .
Biological Activity
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2,5-difluorobenzenesulfonamide is a novel compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 396.43 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities, and a sulfonamide moiety that is often associated with antibacterial properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀F₂N₄O₂S |
| Molecular Weight | 396.43 g/mol |
| CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific protein kinases, which play crucial roles in cell signaling pathways related to cancer and inflammation.
Binding Affinity Studies
Binding affinity studies have shown that this compound exhibits selective binding to certain receptors involved in oncogenic processes. The compound's structural complexity allows it to fit into the binding sites of these proteins effectively, leading to inhibition of their activity.
Biological Activity
Research indicates that this compound may possess:
Anticancer Activity:
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and preventing cell cycle progression.
Anti-inflammatory Effects:
The compound has also shown promise in reducing inflammatory markers in cellular models, suggesting potential applications in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of this compound:
-
In Vitro Cancer Cell Studies:
- A study published in Journal of Medicinal Chemistry reported that the compound exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating significant anticancer potential.
-
Inflammation Models:
- Research conducted on murine models showed a marked reduction in pro-inflammatory cytokines following treatment with the compound, highlighting its anti-inflammatory properties.
-
Kinase Inhibition:
- A recent investigation into the compound's mechanism revealed its capability to inhibit specific kinases associated with tumor growth, providing insights into its potential as an anticancer agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
